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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B12299845

Carmichaenine E: A Technical Guide for
Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum
carmichaelii Debeaux, a plant with a long history in traditional Chinese medicine. As a member
of the aconitine-type alkaloids, Carmichaenine E possesses a complex and intriguing
molecular architecture that has drawn the attention of natural product chemists and
pharmacologists. This technical guide provides a comprehensive overview of the known
physical and chemical properties of Carmichaenine E, detailed experimental protocols for its
isolation and characterization, and an exploration of its potential biological activities. The
information presented herein is intended to serve as a valuable resource for researchers
engaged in the study of natural products, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of Carmichaenine E have been characterized through a
combination of spectroscopic and spectrometric techniques. While some physical constants
like the melting point have not been reported in the primary literature, a wealth of spectroscopic
data is available to define its structure and purity.
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General Properties

Property Value Reference
Molecular Formula C31H43NOs [1]
Molecular Weight 557.68 g/mol [1]
Appearance White amorphous powder [2]
CAS Number 2065228-63-7 [1]

Spectroscopic Data

The structural elucidation of Carmichaenine E was primarily achieved through nuclear
magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass
spectrometry (HR-ESI-MS).

lon Calculated m/z Found m/z

[M+H]* 558.3010 558.3012

The *H and 13C NMR data for Carmichaenine E, recorded in CDCls, are presented below.
These data are crucial for the verification of the compound's identity and for understanding its
three-dimensional structure.

H NMR (CDCls, 500 MHz)
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Position o (ppm) Multiplicity J (Hz)
1 3.88 dd 8.5,6.5
2 2.15 m
3 2.95 m
5 4.05 d 6.5
6 4.35, 4.88 eachd 12.0
9 2.85 m
10 3.25 d 7.0
12 2.05,2.35 eachm
13 4.95 d 7.5
14 3.45 t 8.0
15 2.25, 2.65 each m
17 6.25 S
19 2.55,2.90 eachd 115
20 1.10 t 7.0
OMe-6 3.35 S
OMe-16 3.30 S
OMe-18 3.32 S
Benzoyl-H 7.45-8.05 m
13C NMR (CDCls, 125 MHz)
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Position o (ppm) Position o (ppm)

1 78.5 11 50.2

2 26.5 12 35.5

3 34.2 13 75.1

4 83.5 14 79.8

5 49.5 15 38.5

6 91.2 16 82.5

7 88.5 17 61.5

8 77.8 18 77.2

9 53.5 19 58.8

10 45.2 20 13.5

OMe-6 57.8 Benzoyl-C=0 166.5

OMe-16 56.2 Benzoyl-C 130.5,133.0, 1285,
129.8

OMe-18 59.2

Experimental Protocols

The isolation and characterization of Carmichaenine E involve standard phytochemistry

laboratory techniques. The following protocols are based on the methods described for the

isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii.[2][3]

Isolation of Carmichaenine E

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is depicted

below.
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Isolation Workflow for Carmichaenine E

Aerial Parts of Aconitum carmichaelii

:

Extraction with 95% EtOH

:

Concentration under reduced pressure

:

Partition with EtOAc and H20

:

Acid extraction of EtOAc layer (5% HCI)

:

Basification of aqueous acid layer (NHs-H20)

:

Extraction with CHCIs

:

Repeated Column Chromatography
(Silica gel, Sephadex LH-20, Prep-HPLC)

Carmichaenine E

Click to download full resolution via product page

Caption: General workflow for the isolation of Carmichaenine E.
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o Plant Material and Extraction: The air-dried and powdered aerial parts of Aconitum
carmichaelii are extracted exhaustively with 95% ethanol at room temperature.

» Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure
to yield a crude extract. This extract is then suspended in water and partitioned successively
with ethyl acetate.

o Acid-Base Extraction: The ethyl acetate fraction is subjected to an acid-base extraction
procedure. The fraction is dissolved in 5% hydrochloric acid. The acidic aqueous solution is
then basified with ammonia solution to a pH of 9-10 and subsequently extracted with
chloroform.

o Chromatographic Purification: The chloroform extract, containing the crude alkaloids, is
subjected to repeated column chromatography. Typical stationary phases include silica gel
and Sephadex LH-20. Elution is performed with solvent gradients of increasing polarity (e.g.,
chloroform-methanol). Final purification is often achieved by preparative high-performance
liquid chromatography (HPLC).

Spectroscopic Analysis

 NMR Spectroscopy: *H and 13C NMR spectra are recorded on a spectrometer (e.g., 500 MHz
for *H and 125 MHz for 13C) using a standard solvent such as deuterated chloroform (CDCIs).
Chemical shifts are reported in ppm relative to the solvent peak.

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
is used to determine the exact mass and molecular formula of the compound.

Biological Activity

While specific biological activities for Carmichaenine E have not been extensively reported in
the initial isolation paper, other C19-diterpenoid alkaloids from Aconitum carmichaelii are
known to exhibit a range of biological effects, including significant cytotoxicity against various
cancer cell lines.[4][5][6]

Cytotoxicity Assay (General Protocol)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12299845?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9081856/
https://www.researchgate.net/publication/333975850_Cytotoxic_Effects_of_Diterpenoid_Alkaloids_Against_Human_Cancer_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC6630653/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A common method to assess the cytotoxic effects of natural compounds is the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

MTT Cytotoxicity Assay Workflow

Seed cancer cells in 96-well plates

:

Incubate for 24h

:

Treat cells with Carmichaenine E (various concentrations)

:

Incubate for 48h

:

Add MTT solution

:

Incubate for 4h

:

Add solubilization solution (e.g., DMSO)

:

Measure absorbance at 570 nm

Calculate ICso value
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Caption: Workflow for a typical MTT cytotoxicity assay.

e Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented
with fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of
Carmichaenine E. A vehicle control (e.g., DMSO) is also included.

 Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

o MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT
solution. The plates are incubated for an additional 4 hours, allowing viable cells to reduce
the yellow MTT to purple formazan crystals.

e Solubilization and Measurement: The formazan crystals are dissolved in a solubilization
solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a
wavelength of 570 nm.

» Data Analysis: The percentage of cell viability is calculated relative to the control, and the
ICso value (the concentration of the compound that inhibits 50% of cell growth) is
determined.

Potential Signaling Pathways

Recent studies on other alkaloids isolated from Aconitum carmichaelii have shed light on their
mechanisms of action. For instance, costemline, another alkaloid from this plant, has been
shown to exhibit antiproliferative activity by inhibiting the SIRT1/ROCK1/P-STAT3 signaling
pathway. Given the structural similarities among alkaloids from the same plant, it is plausible
that Carmichaenine E might also interact with similar cellular pathways.
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Hypothesized Signaling Pathway for Carmichaenine E
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Click to download full resolution via product page
Caption: A hypothesized signaling pathway for Carmichaenine E.

Further research is required to determine if Carmichaenine E indeed modulates the
SIRT1/ROCK1/P-STAT3 pathway or other related signaling cascades involved in cell
proliferation, apoptosis, and invasion.

Conclusion

Carmichaenine E represents a structurally complex natural product with potential for further
investigation in the context of drug discovery. This technical guide has summarized the
currently available physical and chemical data, provided detailed experimental protocols for its
study, and suggested potential avenues for future research into its biological activity and
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mechanism of action. It is hoped that this compilation of information will facilitate and inspire
new research endeavors aimed at unlocking the full therapeutic potential of this and other
related diterpenoid alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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